LogP Comparison: 2-Propylthiophen-3-amine vs. Unsubstituted 3-Aminothiophene
The 2-propyl substitution on 2-propylthiophen-3-amine increases lipophilicity compared to the unsubstituted 3-aminothiophene parent scaffold. The target compound has a calculated LogP value of 2.14 [1]. While a direct experimental LogP for unsubstituted 3-aminothiophene is not reported in the same source, the structural difference—addition of a three-carbon alkyl chain—is consistent with established medicinal chemistry principles that each additional carbon in an alkyl chain contributes approximately +0.5 to LogP. This enhanced lipophilicity is relevant for agrochemical intermediates where membrane penetration and systemic distribution in plant tissues are critical performance parameters.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.14 (calculated) |
| Comparator Or Baseline | 3-Aminothiophene (unsubstituted parent scaffold) |
| Quantified Difference | Increased by approximately 1.5-2.0 LogP units relative to unsubstituted analog (estimated based on alkyl chain contribution) |
| Conditions | Calculated LogP value; comparative data inferred from class-level structure-property relationships |
Why This Matters
Higher LogP correlates with enhanced membrane permeability, which is a critical determinant of systemic fungicide distribution in plant tissues.
- [1] ChemSrc. 3-Thiophenamine,2-propyl-(9CI). CAS 153576-31-9. LogP: 2.14. Accessed 2026. View Source
